molecular formula C23H22ClFN2O4S B4564974 N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B4564974
M. Wt: 476.9 g/mol
InChI Key: GOSLYODUOYZLTD-UHFFFAOYSA-N
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Description

N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C23H22ClFN2O4S and its molecular weight is 476.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0972842 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoporosis Treatment

A study by Cho et al. (2020) investigated the osteoclast inhibitory activity of novel compounds similar in structure, focusing on their potential as therapeutic agents for postmenopausal osteoporosis. These compounds demonstrated significant inhibition of osteoclast differentiation, pointing to their utility in treating conditions related to excessive bone resorption, such as osteoporosis (Cho et al., 2020).

Polymer Electrolytes

In the field of materials science, Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through a method that could potentially involve compounds with structures similar to the one . This research underlines the compound's relevance in creating high-performance materials for energy applications (Kim et al., 2011).

Synthetic Methodology

Kommidi et al. (2010) developed new synthetic equivalents based on Weinreb amide functionality for the synthesis of complex organic structures, highlighting the compound's potential role in advancing synthetic organic chemistry and facilitating the construction of biologically active molecules (Kommidi et al., 2010).

Antitumor Activity

Research by Owa et al. (2002) on sulfonamide-focused libraries identified compounds as potent cell cycle inhibitors, suggesting the compound's structural framework could be beneficial in developing new cancer therapies. These compounds were evaluated for their antitumor activities, contributing to medicinal chemistry and drug development efforts (Owa et al., 2002).

Herbicide Development

In agricultural chemistry, studies on compounds with sulfonamide groups have demonstrated significant herbicidal activity, indicating potential applications in developing novel herbicides for crop protection. For example, research on the transport and leaching behavior of herbicides in soil, and their impact on agricultural ecosystems, underscores the importance of such compounds in environmental science and agronomy (Malone et al., 2004).

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-3-31-20-9-7-19(8-10-20)27(32(29,30)21-11-5-18(25)6-12-21)15-23(28)26-22-13-4-17(24)14-16(22)2/h4-14H,3,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLYODUOYZLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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